molecular formula C36H62O31 B13432101 Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc

Cat. No.: B13432101
M. Wt: 990.9 g/mol
InChI Key: WHOZUKCKVDCMGF-DWJDYNGGSA-N
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Description

The compound Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc is a linear pentaglucoside with four consecutive α1-4 glycosidic bonds followed by a terminal α1-1a linkage. This structure is atypical compared to common glucan polymers like amylose (α1-4-linked glucose) or cellulose (β1-4-linked glucose). The extended α1-4 backbone may adopt helical or linear conformations, influencing solubility and interactions with proteins or lipids .

Properties

Molecular Formula

C36H62O31

Molecular Weight

990.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)15(45)21(51)31(57-7)63-27-9(3-39)59-32(23(53)17(27)47)64-28-10(4-40)60-33(24(54)18(28)48)65-29-11(5-41)61-34(25(55)19(29)49)66-30-12(6-42)62-36(26(56)20(30)50)67-35-22(52)16(46)14(44)8(2-38)58-35/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

WHOZUKCKVDCMGF-DWJDYNGGSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Maltotetraosyl-a,a-trehalose typically involves enzymatic methods. The primary enzymes used are maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). These enzymes catalyze the conversion of maltodextrin to a-Maltotetraosyl-a,a-trehalose through a series of reactions .

    Enzymatic Conversion: The process begins with the enzymatic conversion of maltodextrin to maltooligosyltrehalose using MTSase. This enzyme rearranges the glucose units to form the trehalose linkage.

    Hydrolysis: The maltooligosyltrehalose is then hydrolyzed by MTHase to produce a-Maltotetraosyl-a,a-trehalose. This step involves breaking down the intermediate product to yield the final compound.

Industrial Production Methods

In industrial settings, the production of a-Maltotetraosyl-a,a-trehalose is optimized for high yield and efficiency. The use of engineered strains of Bacillus subtilis and Escherichia coli for the expression of MTSase and MTHase has been reported. These strains are designed to produce the enzymes in large quantities, facilitating the large-scale production of a-Maltotetraosyl-a,a-trehalose .

Chemical Reactions Analysis

Types of Reactions

a-Maltotetraosyl-a,a-trehalose undergoes various chemical reactions, including:

    Hydrolysis: Although it is resistant to hydrolysis, under specific conditions, it can be hydrolyzed to yield maltotetraose and trehalose.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to its stable structure.

Common Reagents and Conditions

The common reagents used in the reactions involving a-Maltotetraosyl-a,a-trehalose include:

    Enzymes: MTSase and MTHase for synthesis.

    Acids and Bases: For hydrolysis under controlled conditions.

Major Products

The major products formed from the reactions of a-Maltotetraosyl-a,a-trehalose include maltotetraose and trehalose, depending on the reaction conditions .

Scientific Research Applications

a-Maltotetraosyl-a,a-trehalose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a-Maltotetraosyl-a,a-trehalose involves its interaction with specific enzymes and cellular components. It acts as a substrate for enzymes like MTSase and MTHase, facilitating the synthesis and breakdown of complex carbohydrates. Its stability and resistance to hydrolysis allow it to protect proteins and cellular structures under stress conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Glycosidic Linkages Key Features Biological Context References
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc α1-4 (x4), α1-1a Rare terminal α1-1a bond; linear α1-4 backbone Hypothetical/Synthetic
Glc(a1-6)Glc(a1-4)Glc (SBID712) α1-6 (x4), α1-4 Branched structure; resembles glycogen Bacterial glycans
Gal(a1-4)Gal(b1-4)Glc(b1-1)Cer (Gb3) α1-4, β1-4, β1-1 Glycosphingolipid; receptor for Shiga toxin Human cell membranes (Fabry disease)
Glc(a1-6)Glc(b1-4)Glc(a1-1a)Glc α1-6, β1-4, α1-1a Mixed linkage with β1-4 and terminal α1-1a Synthetic/ChEBI database
GalNAc(a1-3)GalNAc(b1-3)Gal(a1-4)Gal(b1-4)Glc(b1-1)Cer (Forssman antigen) α1-3, β1-3, α1-4, β1-4, β1-1 Ceramide pentasaccharide; heterophil antigen Apical membranes of epithelial cells

Research Findings and Implications

  • Synthetic Accessibility: highlights challenges in synthesizing glycans with rare linkages due to enzymatic specificity. The α1-1a bond may require non-canonical glycosyltransferases or chemical methods, limiting natural abundance .
  • Taxonomic Distribution: No natural sources of Glc(a1-4)₄Glc(a1-1a)Glc are documented in SugarBase (), contrasting with ubiquitous α1-4/α1-6 glucans in bacteria and plants .

Biological Activity

The compound Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc, a polysaccharide consisting of multiple glucose units linked by α(1→4) and α(1→1a) glycosidic bonds, has garnered attention for its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings.

Structural Characteristics

The structure of this compound can be described as a linear chain of glucose molecules with specific branching at the terminal unit. The glycosidic linkages play a crucial role in determining the compound's solubility, digestibility, and interaction with biological systems.

1. Antioxidant Properties

Research indicates that polysaccharides like Glc(a1-4)Glc can exhibit significant antioxidant activity. This property is essential for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. A study found that polysaccharides derived from similar structures showed a marked reduction in reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage .

2. Immunomodulatory Effects

Polysaccharides have been shown to modulate immune responses. For instance, Glc(a1-4)Glc derivatives have been investigated for their ability to enhance macrophage activity and stimulate cytokine production. These effects can lead to improved immune responses against pathogens .

3. Antidiabetic Activity

The potential of Glc(a1-4)Glc to influence glucose metabolism has been explored in various studies. It has been suggested that such polysaccharides may improve insulin sensitivity and lower blood glucose levels by modulating carbohydrate digestion and absorption in the intestines .

Case Study 1: Antioxidant Activity

A study conducted on polysaccharides similar to Glc(a1-4)Glc demonstrated their ability to scavenge free radicals effectively. The results indicated that these compounds could significantly reduce lipid peroxidation in vitro, providing insight into their potential use as dietary supplements for antioxidant support .

Case Study 2: Immunomodulation

In a controlled trial, the administration of Glc-based polysaccharides resulted in increased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in mice models. This suggests that these compounds can enhance immune function, potentially offering therapeutic benefits in immunocompromised patients .

Research Findings

Study Focus Findings
Antioxidant PropertiesSignificant reduction in ROS levels; potential for oxidative stress management.
Immunomodulatory EffectsEnhanced macrophage activity; increased cytokine production observed.
Antidiabetic ActivityImproved insulin sensitivity; reduction in blood glucose levels noted.

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